N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide
Description
N-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide core linked to a propan-2-yl scaffold substituted with a 4-(4-fluorophenyl)piperazine moiety and a thiophen-2-yl group. This structure combines pharmacophoric elements known for diverse biological activities, including sulfonamide-based enzyme inhibition, piperazine-mediated receptor modulation (e.g., serotonin or dopamine receptors), and thiophene-derived aromatic interactions .
Properties
IUPAC Name |
N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)21-6-3-2-4-7-21)23(22-8-5-17-30-22)27-15-13-26(14-16-27)20-11-9-19(24)10-12-20/h2-12,17-18,23,25H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCYGTCCYZXPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure-activity relationships, and biological evaluations of this compound, drawing from various research studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, a thiophene moiety, and a benzenesulfonamide group. Its molecular formula is , and it has been identified with the CAS number 478043-79-7. The presence of the fluorine atom on the phenyl ring enhances its pharmacological properties by potentially influencing binding interactions with biological targets.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, often starting from commercially available piperazine derivatives. The structure-activity relationship studies have shown that modifications to the piperazine and thiophene components can significantly affect the compound's biological activity.
Key Findings in SAR Studies:
- Piperazine Substituents : Variations in substituents on the piperazine ring impact binding affinity to serotonin receptors, particularly 5-HT1A receptors, with certain substitutions enhancing affinity .
- Thiophene Influence : The thiophene moiety has been shown to contribute to the overall pharmacological profile, with specific positions on the thiophene ring being more favorable for activity .
- Fluorine Effects : The introduction of fluorine in the para position of the phenyl ring increases lipophilicity and may enhance receptor binding due to favorable electronic effects .
Antiviral Activity
Research has indicated that this compound exhibits anti-virulence properties by inhibiting protein tyrosine phosphatase B (PtpB), an essential enzyme in Mycobacterium tuberculosis. This inhibition disrupts signal transduction pathways in macrophages, showcasing its potential as an anti-tuberculosis agent .
Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound possess cytotoxic activity against various cancer cell lines. For instance, certain analogs have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating significant anticancer properties .
Case Study 1: Inhibition of Nucleoside Transporters
A study focusing on structurally related compounds revealed that they inhibit human equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and cancer therapy. The analogs derived from this compound showed selective inhibition of ENT2 over ENT1, highlighting their therapeutic potential in regulating adenosine functions .
Case Study 2: Tyrosinase Inhibition
Another investigation assessed the antimelanogenic effects of related piperazine compounds on tyrosinase activity. The results indicated that these compounds could serve as competitive inhibitors without inducing cytotoxicity, making them candidates for skin-whitening agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules documented in the evidence, enabling comparisons based on substituents, synthesis, and bioactivity. Key analogs are summarized below:
Table 1: Structural Comparison
Key Observations:
Piperazine Substitution : The 4-(4-fluorophenyl)piperazine group in the target compound is structurally analogous to GPV005 (), which emphasizes the role of fluorinated aryl groups in enhancing blood-brain barrier penetration and receptor affinity .
Thiophene vs.
Sulfonamide Position : The benzenesulfonamide group in the target compound is directly linked to the propan-2-yl chain, whereas compounds like N-(4-Methoxyphenyl)benzenesulfonamide () prioritize sulfonamide interactions with tyrosine residues in proteins, suggesting divergent mechanisms .
Pharmacological and Functional Insights
While direct activity data for the target compound are unavailable, inferences can be drawn:
- Anticancer Potential: Thiophene-sulfonamide hybrids () show potent activity against breast cancer cells (IC₅₀ < 1 µM), attributed to sulfonamide-mediated carbonic anhydrase inhibition and thiophene intercalation into DNA .
- CNS Activity : GPV005 () highlights the importance of fluorophenyl-piperazine motifs in modulating P-glycoprotein, a transporter implicated in drug resistance and CNS penetration .
Q & A
Q. What are the recommended safety protocols for handling N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide in laboratory settings?
- Methodological Answer : Handling requires adherence to OSHA HCS standards. Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Ensure local exhaust ventilation to minimize aerosol formation. Store in a cool, dry area away from incompatible substances like strong oxidizers. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. What synthetic routes are reported for structurally related benzenesulfonamide derivatives?
- Methodological Answer : A general synthesis protocol involves coupling a piperazine-thiophene intermediate with benzenesulfonamide via nucleophilic substitution. For example, similar compounds (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one) were synthesized at 40°C under reflux using anhydrous solvents like DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical .
Q. How is structural characterization performed for such complex sulfonamide derivatives?
- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica reports) confirms piperazine-thiophene conformations. Complementary techniques include:
- NMR : H and C spectra for verifying substituent positions (e.g., fluorophenyl vs. thiophene moieties).
- HRMS : To validate molecular weight and fragmentation patterns.
- FT-IR : For identifying sulfonamide S=O stretches (~1350–1150 cm) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound, given its stereochemical complexity?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
- Catalysis : Employ Pd-catalyzed cross-coupling for regioselective thiophene-piperazine bonding.
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions. For example, a 72% yield was achieved for a related compound using stepwise temperature increments .
- Workup Optimization : Liquid-liquid extraction (e.g., dichloromethane/water) followed by recrystallization (ethanol/water) improves purity .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) to identify IC variability in enzymatic assays.
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituting thiophene with furan) to isolate pharmacophoric groups. For instance, fluorophenyl-piperazine enhances kinase inhibition, while thiophene improves membrane permeability .
- Target Selectivity Profiling : Use kinase panels (e.g., 100+ kinases) to differentiate off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase IX. Focus on sulfonamide’s H-bonding with active-site Zn.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of piperazine-thiophene conformations in lipid bilayers.
- QSAR Models : Train regression models using descriptors like logP and polar surface area to predict bioavailability .
Q. What analytical methods address polymorphism in salt forms of this compound?
- Methodological Answer :
- XRPD : Identify crystalline vs. amorphous phases. For example, hydrochloride salts show distinct peaks at 2θ = 12.5°, 18.7° .
- DSC/TGA : Monitor thermal transitions (e.g., melting points, decomposition) to assess stability.
- Solubility Studies : Compare phosphate vs. maleate salts in PBS (pH 7.4) to optimize dissolution rates .
Notes
- Advanced questions emphasize methodological rigor (e.g., SAR, MD simulations), while basic questions focus on foundational protocols.
- Contradictions in biological data are addressed via dose-response and selectivity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
